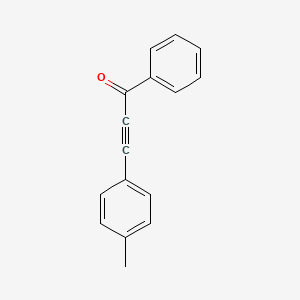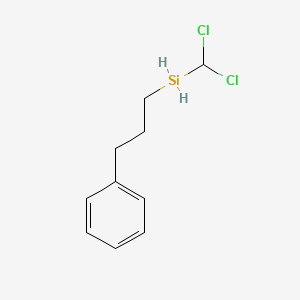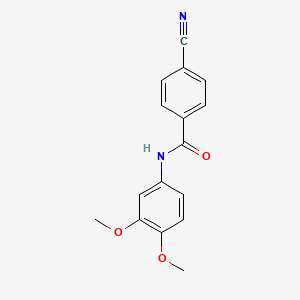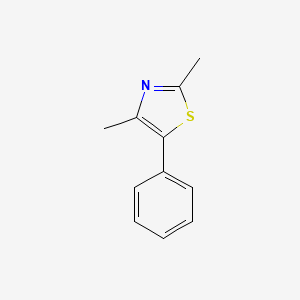
1,3-bis(4-diphenylphosphorylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-diphenylphosphorylphenyl)benzene is an organophosphorus compound with the molecular formula C42H32O2P2 This compound is characterized by the presence of two diphenylphosphoryl groups attached to a central benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3-dibromobenzene with diphenylphosphine oxide in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diphenylphosphine oxide derivatives, while substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
1,3-Bis(4-diphenylphosphorylphenyl)benzene has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Organic Electronics: The compound is studied for its potential use in organic photovoltaic cells and field-effect transistors.
Photocatalysis: The compound is explored for its photocatalytic properties in the degradation of organic pollutants.
Mechanism of Action
The mechanism of action of 1,3-bis(4-diphenylphosphorylphenyl)benzene involves its ability to interact with various molecular targets through its phosphoryl groups. These groups can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. The compound’s electron-transporting properties are attributed to the conjugated system of the aromatic rings and the electron-withdrawing nature of the phosphoryl groups.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: This compound is similar in structure but has the diphenylphosphino groups attached to adjacent carbon atoms on the benzene ring.
1,4-Bis(diphenylphosphoryl)benzene: This compound has the diphenylphosphoryl groups attached to the para positions on the benzene ring.
Uniqueness
1,3-Bis(4-diphenylphosphorylphenyl)benzene is unique due to the meta positioning of the diphenylphosphoryl groups, which imparts distinct electronic properties and reactivity compared to its ortho and para analogs. This unique positioning enhances its utility in specific applications, such as in OLEDs and as a ligand in catalysis.
Properties
Molecular Formula |
C42H32O2P2 |
|---|---|
Molecular Weight |
630.6 g/mol |
IUPAC Name |
1,3-bis(4-diphenylphosphorylphenyl)benzene |
InChI |
InChI=1S/C42H32O2P2/c43-45(37-16-5-1-6-17-37,38-18-7-2-8-19-38)41-28-24-33(25-29-41)35-14-13-15-36(32-35)34-26-30-42(31-27-34)46(44,39-20-9-3-10-21-39)40-22-11-4-12-23-40/h1-32H |
InChI Key |
AAMAKFLIFWVBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=CC=C4)C5=CC=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-(aminomethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B14113824.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14113828.png)
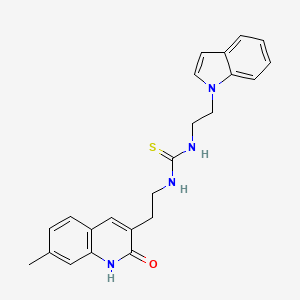
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)

